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2,5-Dimethylpyrazine - 123-32-0

2,5-Dimethylpyrazine

Catalog Number: EVT-505373
CAS Number: 123-32-0
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Dimethylpyrazine belongs to the class of alkylpyrazines, nitrogen-containing heterocyclic aromatic compounds. [, , ] It is a natural product found in various sources, including roasted coffee, cooked meat, nuts, potato chips, and fermented foods like cocoa beans and soy sauce. [, , , , , ] In scientific research, 2,5-dimethylpyrazine serves as a ligand in coordination chemistry, a model compound for studying the Maillard reaction, and a subject for investigating biological activities.

Synthesis Analysis

From Isopropanolamine:

2,5-Dimethylpyrazine can be synthesized through a continuous feeding reaction using isopropanolamine as a raw material. [] Hydrogen (H2) and nitrogen (N2) gases are introduced in the presence of an activated aluminum-copper-silver-zinc (Al-Cu-Ag-Zn) catalyst at temperatures ranging from 200 to 280 °C. [] The reaction liquid is then distilled to obtain 2,5-dimethylpyrazine. []

Another method involves synthesizing 2,5-dimethylpyrazine using epoxypropane, ammonia, and ammonium bicarbonate as primary raw materials. [] This reaction takes place in a fixed-bed device under the action of a copper-zinc catalyst. [] This method boasts a high yield (over 92%), simple operation, low wastewater production, and significant environmental benefits. []

Molecular Structure Analysis

Coordination Chemistry:

2,5-Dimethylpyrazine readily reacts with metal salts, such as halides of zinc, cobalt, manganese, cadmium, nickel, copper, and silver, to form various coordination compounds. [, , , , , , , , , , , ] These compounds exhibit diverse structures, ranging from discrete monomers to one-dimensional chains and two-dimensional networks. [, , , , , , , , , , , ] The coordination geometry around the metal ion is typically a distorted tetrahedron or octahedron, depending on the specific metal and other ligands involved. [, , , , , , , , , , , ]

Maillard Reaction:

2,5-Dimethylpyrazine is a common product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during food processing. [, , , , , , , , , ] Studies on model systems suggest that its formation involves the condensation of aminoacetone, derived from amino acids, with dicarbonyl compounds formed from sugars. [, ] The reaction conditions, such as temperature and time, significantly influence the yield of 2,5-dimethylpyrazine. [, , , , ]

Oxidation:

2,5-Dimethylpyrazine can be oxidized to 2,5-pyrazinedicarboxide using melted molybdena-ceria-titania catalysts in the presence of ammonia. [] The reaction parameters, including temperature and reactant ratio, affect the yield of the product. []

Hydrogenation/Dehydrogenation:

2,5-Dimethylpyrazine can be reversibly hydrogenated to 2,5-dimethylpiperazine using an iridium catalyst. [] This reaction involves the uptake and release of three equivalents of hydrogen and demonstrates potential for hydrogen storage applications. []

Mechanism of Action

The mechanism of action of 2,5-dimethylpyrazine varies depending on the context. In coordination chemistry, it acts as a bridging ligand by coordinating to metal ions through its nitrogen atoms, influencing the structure and properties of the resulting complexes. [, , , , , , , , , , , ] In the Maillard reaction, its formation is driven by the reactivity of aminoacetone and dicarbonyl compounds, leading to its characteristic roasted aroma in foods. [, ] In biological systems, its effects are less clear, requiring further research to elucidate its specific interactions with cellular components and signaling pathways.

Physical and Chemical Properties Analysis

2,5-Dimethylpyrazine is a colorless liquid at room temperature with a boiling point of 156 °C. [] It has a pungent, nutty aroma reminiscent of roasted peanuts and cocoa. [, , ] It is soluble in water and various organic solvents. []

Applications

Flavor and Fragrance Industry:

2,5-Dimethylpyrazine is a crucial flavor compound in the food industry. It is responsible for the characteristic roasted, nutty aroma of various foods, including roasted coffee, peanuts, potato chips, and chocolate. [, , , ] It also contributes to the flavor profile of fermented foods like cocoa beans and soy sauce. [, , ] The compound is used as a flavoring agent in a wide range of products, such as baked goods, confectionery, beverages, and savory snacks. [, , ]

Coordination Chemistry:

2,5-Dimethylpyrazine serves as a versatile ligand in coordination chemistry, forming a diverse range of complexes with various metal ions. [, , , , , , , , , , , ] These complexes exhibit interesting structural features, including discrete monomers, one-dimensional chains, and two-dimensional networks. [, , , , , , , , , , , ] These compounds are investigated for potential applications in catalysis, magnetism, and luminescence. []

Maillard Reaction Studies:

2,5-Dimethylpyrazine is a valuable model compound for studying the Maillard reaction, a complex series of reactions responsible for flavor development in various foods. [, , , , , , , , ] By analyzing its formation in model systems, researchers gain insights into the intricate mechanisms of this reaction, facilitating the optimization of food processing conditions to achieve desired flavor profiles.

Hydrogen Storage:

The reversible hydrogenation/dehydrogenation of 2,5-dimethylpyrazine demonstrates potential for hydrogen storage applications. [] This system offers an efficient way to store and release hydrogen using a single iridium catalyst and relatively small amounts of solvent, making it an attractive alternative to conventional hydrogen storage methods. []

Safety and Hazards

While 2,5-dimethylpyrazine is generally considered safe for use in food flavorings, it is essential to handle it with care in a laboratory setting. Like other pyrazines, it may pose health risks if ingested in high concentrations or inhaled for prolonged periods. [, ]

2,5-Dimethylpyrazine 1,4-dioxide

Compound Description: 2,5-Dimethylpyrazine 1,4-dioxide is an oxidized derivative of 2,5-dimethylpyrazine. It is characterized by the presence of two oxygen atoms double-bonded to the nitrogen atoms in the pyrazine ring. The compound exhibits π–π interactions between neighboring molecules and participates in C—H⋯O hydrogen-bonding interactions, forming two-dimensional layers within its crystal structure [].

2,3-Dimethylpyrazine

Compound Description: 2,3-Dimethylpyrazine is a positional isomer of 2,5-dimethylpyrazine, differing in the location of the methyl substituents on the pyrazine ring. Studies suggest that 2,3-dimethylpyrazine, alongside 2,3,5-trimethylpyrazine, can be transformed by 2,5-dimethylpyrazine-induced cells of certain bacterial strains [].

2,3,5-Trimethylpyrazine

Compound Description: 2,3,5-Trimethylpyrazine is a trimethylated derivative of pyrazine. Research indicates its presence in fermented cocoa beans and suggests a potential correlation with the growth of Bacillus species during fermentation []. Additionally, 2,3,5-trimethylpyrazine can be transformed by 2,5-dimethylpyrazine-induced bacterial cells, highlighting its connection to 2,5-dimethylpyrazine metabolic pathways [].

2,3,5,6-Tetramethylpyrazine (TTMP)

Compound Description: 2,3,5,6-Tetramethylpyrazine is a fully methylated pyrazine derivative. It is known for its pharmacological activities, including effects on vascular smooth muscles and platelet aggregation []. Studies have investigated the synthesis mechanisms of TTMP by microorganisms, providing a comparative basis for understanding 2,5-dimethylpyrazine synthesis [].

3-Ethyl-2,5-Dimethylpyrazine

Compound Description: 3-Ethyl-2,5-Dimethylpyrazine is a derivative of 2,5-dimethylpyrazine with an ethyl group at the 3-position. This compound has been identified as a significant contributor to the aroma profile of fermented soya beans, alongside 2,5-dimethylpyrazine and other volatile compounds [].

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Compound Description: Hydroxypropyl-β-cyclodextrin is a cyclic oligosaccharide used for encapsulating flavor compounds. It forms nanocapsules with 2,5-dimethylpyrazine, enhancing its stability and controlled release in food applications [].

L-Threonine

Compound Description: L-Threonine is an essential amino acid. Research has identified L-threonine as the starting substrate in a novel biosynthetic pathway for 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Bacillus subtilis [].

L-2-Amino-acetoacetate

Compound Description: L-2-Amino-acetoacetate is an unstable intermediate formed during the biosynthesis of 2,5-dimethylpyrazine from L-threonine. It undergoes decarboxylation to form aminoacetone, ultimately leading to 2,5-dimethylpyrazine through a series of spontaneous reactions [].

Aminoacetone

Compound Description: Aminoacetone is an intermediate in the biosynthetic pathway of 2,5-dimethylpyrazine from L-threonine. It is formed by the decarboxylation of L-2-amino-acetoacetate and spontaneously converts to 2,5-dimethylpyrazine through a pH-dependent reaction [].

3,6-Dihydro-2,5-Dimethylpyrazine

Compound Description: 3,6-Dihydro-2,5-Dimethylpyrazine is a proposed intermediate in the spontaneous conversion of aminoacetone to 2,5-dimethylpyrazine [].

Properties

CAS Number

123-32-0

Product Name

2,5-Dimethylpyrazine

IUPAC Name

2,5-dimethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3

InChI Key

LCZUOKDVTBMCMX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2,5-dimethylpyrazine
2,5-DMP
2,6-dimethylpyrazine

Canonical SMILES

CC1=CN=C(C=N1)C

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